molecular formula C8H10BrClIN B13462191 [(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride

[(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride

Katalognummer: B13462191
Molekulargewicht: 362.43 g/mol
InChI-Schlüssel: DRJBFGSRFSGZPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-iodophenyl)methylamine hydrochloride is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-iodophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-iodophenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form specific bonds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-iodophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a thiophene ring instead of a phenyl ring.

    (5-Bromo-2-chlorophenyl)methylamine: Contains a chlorine atom instead of an iodine atom.

    (5-Iodo-2-methylphenyl)methylamine: Contains a methyl group instead of a bromine atom.

Uniqueness

(5-Bromo-2-iodophenyl)methylamine hydrochloride is unique due to the presence of both bromine and iodine atoms on the phenyl ring

Eigenschaften

Molekularformel

C8H10BrClIN

Molekulargewicht

362.43 g/mol

IUPAC-Name

1-(5-bromo-2-iodophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrIN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI-Schlüssel

DRJBFGSRFSGZPG-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC(=C1)Br)I.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.